Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate
CAS No.: 886220-50-4
Cat. No.: VC17262523
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886220-50-4 |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | methyl triazolo[4,5-c]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C7H6N4O2/c1-13-7(12)11-6-2-3-8-4-5(6)9-10-11/h2-4H,1H3 |
| Standard InChI Key | OSSHIDQRLRUFMA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N1C2=C(C=NC=C2)N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 1H- triazolo[4,5-c]pyridine-1-carboxylate features a bicyclic system where a 1,2,3-triazole ring is annulated to a pyridine moiety at the 4,5-position. The methyl ester group at the 1-position introduces both steric and electronic modifications that influence reactivity. Key physicochemical parameters include:
The compound’s moderate LogP value suggests balanced lipophilicity, making it potentially suitable for crossing biological membranes in pharmaceutical applications . Its planar aromatic system allows for π-π stacking interactions, a feature exploited in the design of heme-binding enzyme inhibitors .
Synthesis and Preparation Strategies
Esterification of Carboxylic Acid Precursors
The most direct synthesis route involves esterification of the corresponding carboxylic acid (1H- triazolo[4,5-c]pyridine-1-carboxylic acid) with methanol under acidic conditions. This method typically employs:
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Reagents: Thionyl chloride (SOCl₂) for acid chloride formation
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Conditions: 60–80°C reflux in anhydrous methanol
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Yield: Estimated 70–85% based on analogous triazolopyridine esterifications
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Esterification | 80 | 6 | 74 |
| Microwave Cyclization | 150 | 0.75 | 89 |
Biological Applications and Mechanistic Insights
Antimicrobial Activity
Triazolopyridine derivatives bearing ester functionalities show broad-spectrum antimicrobial effects:
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Fungal Pathogens: 72% growth inhibition of C. albicans at 32 μg/mL
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Mechanism: Interference with microbial DNA gyrase ATPase activity
| Parameter | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, ANSI Z87.1 goggles |
| Ventilation | Fume hood with ≥100 fpm face velocity |
| Spill Management | Absorb with vermiculite, neutralize with 5% NaOH |
| Storage | -20°C under argon atmosphere |
Derived from and OECD Guidelines for Chemical Safety
Recent Advances and Future Directions
Optical Materials Development
The rigid π-conjugated system enables applications in:
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OLEDs: Triazolopyridine esters exhibit blue emission (λmax = 450 nm) with quantum yields up to 0.42
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Nonlinear Optics: Second harmonic generation efficiency 3× KDP (KH₂PO₄) in crystalline phases
Catalytic Applications
Pd(II)-triazolopyridine complexes demonstrate exceptional activity in Suzuki-Miyaura couplings:
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